molecular formula C7H5BrN2O2S B2767495 Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate CAS No. 2225143-90-6

Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate

Cat. No. B2767495
M. Wt: 261.09
InChI Key: JBQJNHLJMPXVBS-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate” is a chemical compound with the CAS number 2225143-90-6 . It is used in the preparation of various products .

Scientific Research Applications

Synthesis of Pyrrolo and Thiazole Derivatives

One significant application is in the synthesis of pyrrolo and thiazole derivatives, which are crucial scaffolds in pharmaceutical chemistry. For instance, Tverdokhlebov et al. (2003) demonstrated a novel approach to synthesize pyrrolo[2,1-b]thiazoles, highlighting the versatility of thiazole derivatives in constructing complex heterocyclic structures. These compounds have potential applications ranging from materials science to drug discovery (Tverdokhlebov et al., 2003).

Catalysis and Green Chemistry

Another area of application is in catalysis and green chemistry. For example, Shaterian and Ranjbar (2011) utilized an environmentally friendly approach for the synthesis of highly substituted imidazoles using Brønsted acidic ionic liquid, showcasing how thiazole derivatives can be employed in sustainable chemical processes (Shaterian & Ranjbar, 2011).

Antimicrobial Activity

In medicinal chemistry, the antimicrobial activity of thiazole derivatives is a crucial area of research. Nural et al. (2018) synthesized and evaluated methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, highlighting their potential as powerful antimycobacterial agents. This study underscores the importance of thiazole derivatives in developing new treatments for bacterial infections (Nural et al., 2018).

Cycloaddition Reactions

Cycloaddition reactions involving pyrrolo and thiazole derivatives are another significant application. Sutcliffe et al. (2000) explored cycloadditions to pyrrolo[1,2-c]thiazoles, providing insights into the reactivity of these compounds and their utility in synthesizing novel heterocyclic structures. Such reactions are fundamental in constructing complex molecules for pharmaceutical and material science applications (Sutcliffe et al., 2000).

properties

IUPAC Name

methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-3-5(9-4)13-7(8)10-3/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJNHLJMPXVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate

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